ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium nitrite in the presence of acetic acid to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-1H-1,2,3-triazole-5-carboxylate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: Another triazole compound with similar biological activities.
Ethyl 1H-1,2,3-triazole-4-carboxylate: A closely related compound with slight structural differences.
Uniqueness
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .
Biological Activity
Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that has garnered attention in various fields of research due to its notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse sources.
The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts. The process can be summarized as follows:
- Preparation of Azide : An azide is synthesized from an amine using sodium nitrite and hydrochloric acid.
- Cycloaddition Reaction : The azide is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Esterification : The resulting triazole is esterified with ethanol to yield the final product.
Property | Value |
---|---|
CAS No. | 81581-10-4 |
Molecular Formula | C5H7N3O3 |
Molecular Weight | 157.1 g/mol |
Purity | 95% |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Enzyme Inhibition
- The compound has been studied for its potential as an enzyme inhibitor. It can modulate enzymatic activity through competitive inhibition mechanisms, effectively binding to specific enzymes and blocking substrate access.
2. Antifungal Activity
- This compound shows promise as an antifungal agent, inhibiting the growth of various fungal pathogens.
3. Metal Ion Chelation
- The compound's ability to chelate metal ions enhances its potential use in medicinal chemistry for therapeutic applications against diseases that involve metal ion dysregulation.
4. Anti-inflammatory and Anticancer Properties
- Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer activities, making it a candidate for further therapeutic exploration .
The mechanism of action involves the interaction of this compound with specific molecular targets:
- Hydrogen Bonding : The hydroxyl and carboxylate groups facilitate hydrogen bonding with target proteins.
- Metal Coordination : The compound can coordinate with metal ions, influencing enzyme activity and potentially altering metabolic pathways.
Comparative Analysis
This compound can be compared with other triazole derivatives based on their structural features and biological activities:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | 137156-41-3 | Different positioning of hydroxyl group |
Ethyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate | Not available | Another isomer with unique properties |
Ethyl 4-amino-1H-1,2,3-triazole-5-carboxylate | 81581-10-4 | Amino group instead of hydroxyl group |
Case Studies
Several studies have highlighted the biological activity of this compound:
Study on Enzyme Inhibition :
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic processes. The IC50 values indicated significant inhibition compared to control compounds .
Antifungal Efficacy Study :
In vitro tests showed that this compound exhibited strong antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent in treating fungal infections.
Properties
IUPAC Name |
ethyl 5-oxo-1,2-dihydrotriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-11-5(10)3-4(9)7-8-6-3/h2H2,1H3,(H2,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXALEMGVGAONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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